3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Similar compounds, such as triazolo pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in antibacterial activities .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to their antibacterial activities .
Result of Action
It is known that similar compounds can have antibacterial activities, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the triazole ring, followed by the introduction of the purine moiety. Key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Purine Moiety: This step often involves the use of chlorinated purine derivatives, which react with the triazole intermediate under nucleophilic substitution conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are frequently employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidines in various chemical reactions.
Biology
Biologically, 3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and their dysregulation is often associated with cancer and other diseases.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to inhibit specific kinases makes it a candidate for the development of new cancer treatments. Research is ongoing to determine its efficacy and safety in preclinical and clinical trials.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the creation of a variety of derivatives with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar structural features.
Triazolo[4,3-a]pyrazine: Known for its antibacterial activity and structural similarity.
Purine Derivatives: A broad class of compounds with various biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione apart is its specific combination of functional groups and its potent kinase inhibitory activity. This makes it a valuable compound for targeted cancer therapy, with ongoing research aimed at optimizing its efficacy and safety.
Properties
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN6O2/c1-20-9-11(23)17-14(24)21(2)12(9)22-10(18-19-13(20)22)8-6(15)4-3-5-7(8)16/h3-5H,1-2H3,(H,17,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNGBOAEUWNFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.